molecular formula C10H21ClO2Sn B12719853 Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane CAS No. 82963-02-8

Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane

Katalognummer: B12719853
CAS-Nummer: 82963-02-8
Molekulargewicht: 327.43 g/mol
InChI-Schlüssel: YGRKITFOOIGFQG-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane is a chemical compound with the molecular formula C10H21ClO2Sn and a molecular weight of 327.44 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane typically involves the reaction of 2-ethylhexanoic acid with chlorodimethylstannane under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tin oxides, while substitution reactions can produce various organotin compounds .

Wirkmechanismus

The mechanism of action of Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function . The specific pathways involved depend on the context of its use, such as in biological or industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications compared to other similar compounds .

Eigenschaften

CAS-Nummer

82963-02-8

Molekularformel

C10H21ClO2Sn

Molekulargewicht

327.43 g/mol

IUPAC-Name

[chloro(dimethyl)stannyl] 2-ethylhexanoate

InChI

InChI=1S/C8H16O2.2CH3.ClH.Sn/c1-3-5-6-7(4-2)8(9)10;;;;/h7H,3-6H2,1-2H3,(H,9,10);2*1H3;1H;/q;;;;+2/p-2

InChI-Schlüssel

YGRKITFOOIGFQG-UHFFFAOYSA-L

Kanonische SMILES

CCCCC(CC)C(=O)O[Sn](C)(C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.